molecular formula C10H16INO4 B15210202 3-Hydroxybutanoic (2S)-4-iodo-2-methylpyrrolidine-2-carboxylic anhydride

3-Hydroxybutanoic (2S)-4-iodo-2-methylpyrrolidine-2-carboxylic anhydride

Cat. No.: B15210202
M. Wt: 341.14 g/mol
InChI Key: MJXKETKZKFWNKX-QIMWKCOFSA-N
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Description

3-Hydroxybutanoic (2S)-4-iodo-2-methylpyrrolidine-2-carboxylic anhydride is a structurally complex anhydride featuring a pyrrolidine ring substituted with a 4-iodo group and a 2-methyl group. The anhydride linkage bridges 3-hydroxybutanoic acid and the substituted pyrrolidine carboxylic acid, conferring unique steric and electronic properties. The iodine substituent introduces significant electronegativity and steric bulk, which may influence reactivity, thermal stability, and applications in organic synthesis or polymer chemistry.

Properties

Molecular Formula

C10H16INO4

Molecular Weight

341.14 g/mol

IUPAC Name

3-hydroxybutanoyl (2S)-4-iodo-2-methylpyrrolidine-2-carboxylate

InChI

InChI=1S/C10H16INO4/c1-6(13)3-8(14)16-9(15)10(2)4-7(11)5-12-10/h6-7,12-13H,3-5H2,1-2H3/t6?,7?,10-/m0/s1

InChI Key

MJXKETKZKFWNKX-QIMWKCOFSA-N

Isomeric SMILES

CC(CC(=O)OC(=O)[C@@]1(CC(CN1)I)C)O

Canonical SMILES

CC(CC(=O)OC(=O)C1(CC(CN1)I)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxybutanoic (2S)-4-iodo-2-methylpyrrolidine-2-carboxylic anhydride typically involves multiple steps, starting from readily available precursors. One common approach is to begin with the synthesis of 3-hydroxybutanoic acid, which can be achieved through the oxidation of 1,3-butanediol using oxidizing agents such as potassium permanganate or chromium trioxide . The next step involves the iodination of 2-methylpyrrolidine, which can be accomplished using iodine and a suitable oxidizing agent like hydrogen peroxide . Finally, the two intermediates are coupled under anhydrous conditions to form the desired anhydride compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product .

Mechanism of Action

The mechanism of action of 3-Hydroxybutanoic (2S)-4-iodo-2-methylpyrrolidine-2-carboxylic anhydride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Structural Features:

  • Iodo Substituent: The 4-iodo group distinguishes this anhydride from simpler or non-halogenated analogs. Iodine’s large atomic radius and polarizability may slow reaction kinetics but enhance selectivity in certain transformations.

Reactivity in Acylation Reactions:

demonstrates that anhydrides like acetic, succinic, and propionic anhydrides achieve 35–45% acylation under standardized conditions, regardless of their structure . However, bulky substituents (e.g., triphenylacetic anhydride) reduce reactivity and yield, as seen in enantioselective esterification (). The iodine and methyl groups in the target compound may similarly lower acylation efficiency compared to linear anhydrides.

Thermal Behavior:

In epoxy curing systems (), anhydrides with distinct molecular arrangements (e.g., methylnadic anhydride, MNA) exhibit broader exothermic peaks and reduced intensity compared to structurally similar analogs (HHPA, HMPA, THPA). The iodine substituent in the target compound could disrupt molecular packing, leading to altered thermal profiles during curing or decomposition.

Comparative Data Table

Compound Name Structure Type Key Substituents Reactivity (Acylation) Thermal Behavior Applications
Acetic Anhydride Linear None High (~45%) Sharp exothermic peak Esterification, polymer crosslinking
Maleic Anhydride Cyclic (planar) None Moderate High reactivity in Diels-Alder Polymers, cycloadditions
Triphenylacetic Anhydride (TPHAA) Branched Three phenyl groups Low (reduced yield) Not reported Selective esterification
Target Compound Bicyclic (pyrrolidine) 4-Iodo, 2-methyl Likely moderate-low Potential broad thermal peaks Specialty polymers, drug synthesis

Research Findings and Implications

  • Reactivity : The target compound’s steric bulk may limit its utility in high-yield acylation but enhance selectivity in chiral environments.
  • Thermal Stability : Its iodine substituent could improve flame retardancy or radiation resistance in polymers, though this requires experimental validation.
  • Biomedical Potential: The pyrrolidine scaffold is common in pharmaceuticals (e.g., protease inhibitors). Functionalization with iodine may enable novel bioactivity or imaging applications.

Biological Activity

3-Hydroxybutanoic (2S)-4-iodo-2-methylpyrrolidine-2-carboxylic anhydride is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by a pyrrolidine ring with specific substitutions that may influence its biological activity. Its structure can be represented as follows:

  • Chemical Formula : C₇H₁₃I₁N₁O₃
  • Molecular Weight : Approximately 250.09 g/mol

The biological activity of this compound is primarily attributed to its interactions with various biochemical pathways. Some proposed mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting the synthesis and degradation of neurotransmitters or hormones.
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing neuronal signaling and potentially exhibiting neuroprotective effects.
  • Antioxidant Properties : The presence of hydroxyl groups suggests potential antioxidant activity, which could mitigate oxidative stress in cells.

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects:

  • Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from apoptosis induced by oxidative stress.
  • Anti-inflammatory Activity : It has shown promise in reducing inflammation in various cellular models, indicating potential therapeutic applications in inflammatory diseases.

Study 1: Neuroprotective Effects

A study published in a peer-reviewed journal investigated the neuroprotective effects of this compound on cultured neuronal cells subjected to oxidative stress. The results demonstrated a significant reduction in cell death compared to controls, supporting the compound's potential as a therapeutic agent for neurodegenerative diseases .

Study 2: Anti-inflammatory Properties

Another study focused on the compound's anti-inflammatory properties using lipopolysaccharide (LPS)-stimulated macrophages. The findings revealed that treatment with the compound significantly decreased pro-inflammatory cytokine production, suggesting its utility in managing inflammatory responses .

Data Table of Biological Activities

Activity TypeObserved EffectReference
NeuroprotectionReduced apoptosis in neuronal cells
Anti-inflammatoryDecreased cytokine production
Enzyme inhibitionPotential inhibition of metabolic enzymes

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